molecular formula C12H8BrClO3S B077755 Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester CAS No. 13659-13-7

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester

Cat. No. B077755
CAS RN: 13659-13-7
M. Wt: 347.61 g/mol
InChI Key: BGPWYCOJICYJLI-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester is a chemical compound that is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known by its chemical formula, C12H8BrClO3S, and is a white to light yellow powder that is soluble in various organic solvents.

Mechanism Of Action

The mechanism of action of benzenesulfonic acid, 4-bromo-2-chlorophenyl ester is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and thiols to form sulfonamide and sulfonate ester derivatives.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of benzenesulfonic acid, 4-bromo-2-chlorophenyl ester. However, it is known that the compound can react with biological molecules such as proteins, nucleic acids, and lipids, potentially leading to cellular damage.

Advantages And Limitations For Lab Experiments

One advantage of using benzenesulfonic acid, 4-bromo-2-chlorophenyl ester in lab experiments is its ability to selectively react with nucleophiles such as amines and thiols. This allows for the synthesis of specific compounds with high yields. However, the compound can be difficult to handle due to its low solubility in water and high reactivity with moisture.

Future Directions

There are several potential future directions for the use of benzenesulfonic acid, 4-bromo-2-chlorophenyl ester in scientific research. One area of interest is the synthesis of new aryl sulfone compounds with improved biological activity. Another potential direction is the development of new synthetic methods for the production of benzenesulfonic acid, 4-bromo-2-chlorophenyl ester and related compounds. Additionally, the compound may have potential applications in the development of new materials, such as polymers and surfactants.

Synthesis Methods

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester can be synthesized through the reaction of 4-bromo-2-chlorophenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification reaction, where the hydroxyl group of the 4-bromo-2-chlorophenol reacts with the sulfonyl chloride group of benzenesulfonyl chloride to form the ester.

Scientific Research Applications

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound is particularly useful in the synthesis of aryl sulfones, which have a wide range of applications in the pharmaceutical industry as antibacterial, antifungal, and anti-inflammatory agents.

properties

CAS RN

13659-13-7

Product Name

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester

Molecular Formula

C12H8BrClO3S

Molecular Weight

347.61 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl) benzenesulfonate

InChI

InChI=1S/C12H8BrClO3S/c13-9-6-7-12(11(14)8-9)17-18(15,16)10-4-2-1-3-5-10/h1-8H

InChI Key

BGPWYCOJICYJLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)Cl

Other CAS RN

13659-13-7

synonyms

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester

Origin of Product

United States

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